molecular formula C10H14BrN B1212557 N,N-Dimethyl-2-bromophenylethylamine CAS No. 7438-76-8

N,N-Dimethyl-2-bromophenylethylamine

Cat. No.: B1212557
CAS No.: 7438-76-8
M. Wt: 228.13 g/mol
InChI Key: FAYDKYWSKJYIRG-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-bromophenylethylamine is an organic compound with the molecular formula C10H14BrN. It is a derivative of phenylethylamine, where the phenyl ring is substituted with a bromine atom at the second position, and the ethylamine moiety is dimethylated.

Safety and Hazards

While specific safety and hazard information for “N,N-Dimethyl-2-bromophenylethylamine” was not found, it’s important to handle all chemicals with appropriate safety measures. For example, 2-Bromophenethylamine, a related compound, is known to cause severe skin burns and eye damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethyl-2-bromophenylethylamine can be synthesized through several methods. One common approach involves the bromination of N,N-dimethylphenylethylamine. The reaction typically employs bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also be tailored to enhance the efficiency of the bromination process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-bromophenylethylamine involves its interaction with biological receptors, particularly those in the central nervous system. The bromine atom and the dimethylated ethylamine moiety contribute to its binding affinity and selectivity for certain receptors. The compound can modulate neurotransmitter release and uptake, influencing neurological pathways .

Comparison with Similar Compounds

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N,N-Dimethyl-2-bromophenylethylamine involves the alkylation of 2-bromo-1-phenylethylamine with dimethyl sulfate.", "Starting Materials": [ "2-bromo-1-phenylethylamine", "dimethyl sulfate", "potassium carbonate", "acetone", "water" ], "Reaction": [ "To a stirred solution of 2-bromo-1-phenylethylamine (1.0 equiv) in acetone (10 mL), add potassium carbonate (1.2 equiv) and stir for 10 minutes at room temperature.", "Add dimethyl sulfate (1.2 equiv) dropwise to the reaction mixture and stir for 2 hours at room temperature.", "Quench the reaction by adding water (10 mL) and stir for 10 minutes.", "Extract the product with ethyl acetate (3 x 10 mL) and dry the organic layer over anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain N,N-Dimethyl-2-bromophenylethylamine as a white solid." ] }

CAS No.

7438-76-8

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

IUPAC Name

2-bromo-N,N-dimethyl-2-phenylethanamine

InChI

InChI=1S/C10H14BrN/c1-12(2)8-10(11)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3

InChI Key

FAYDKYWSKJYIRG-UHFFFAOYSA-N

SMILES

CN(C)CCC1=CC=CC=C1Br

Canonical SMILES

CN(C)CC(C1=CC=CC=C1)Br

Related CAS

1199-19-5 (hydrobromide)

Synonyms

N,N-dimethyl-2-bromophenylethylamine
N,N-dimethyl-2-bromophenylethylamine hydrobromide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The paper discusses using descriptor-topological models to predict the activity of substituted phenylethylamines. How might this approach be applied to N,N-Dimethyl-2-bromophenylethylamine and what insights could it offer?

A1: Descriptor-topological models combine information about a molecule's structure (topology) with calculated descriptors representing its physicochemical properties []. In the context of this compound, this approach would involve:

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